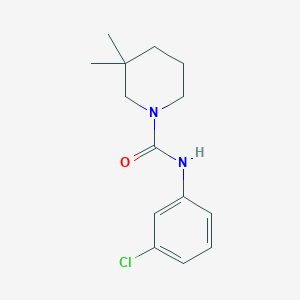
2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide, also known as MNF, is a small molecule compound with potential applications in scientific research. This compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide selectively inhibits the activity of the Kv7.2/7.3 potassium channel, which is involved in regulating the excitability of neurons. This inhibition results in an increase in the firing rate of neurons, which can be useful in studying the role of these channels in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a potent effect on the activity of the Kv7.2/7.3 potassium channel, resulting in an increase in the firing rate of neurons. This effect has been studied in various animal models and has been shown to have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide in lab experiments is its selectivity for the Kv7.2/7.3 potassium channel, which allows for the specific study of these channels in various neurological disorders. However, one limitation of using this compound is its potential toxicity and side effects, which can affect the results of the experiments.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide. One direction is the development of more selective and potent inhibitors of the Kv7.2/7.3 potassium channel, which can be useful in studying the role of these channels in various neurological disorders. Another direction is the study of the long-term effects of this compound on neuronal function and behavior, which can provide insights into the potential therapeutic applications of this compound. Additionally, the use of this compound in combination with other drugs or therapies can be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide involves a multi-step process that includes the reaction of 2-methyl-5-nitroaniline with furfural, followed by reduction and acetylation to produce the final compound. This synthetic method has been optimized for high yield and purity and has been used in various research studies.
Applications De Recherche Scientifique
2-methyl-N-(2-methyl-5-nitrophenyl)-3-furamide has been studied for its potential applications in scientific research, specifically in the field of neuroscience. This compound has been shown to selectively inhibit the activity of a specific type of potassium channel, which is involved in regulating the excitability of neurons. This inhibition results in an increase in the firing rate of neurons, which can be useful in studying the role of these channels in various neurological disorders.
Propriétés
IUPAC Name |
2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-3-4-10(15(17)18)7-12(8)14-13(16)11-5-6-19-9(11)2/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOKGQDABSINFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5837345.png)
![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
![4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)
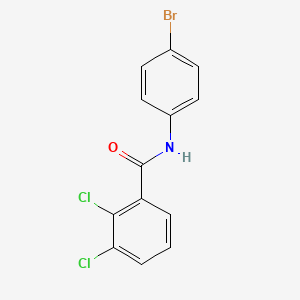
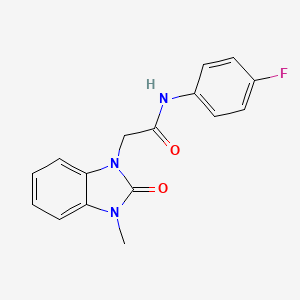

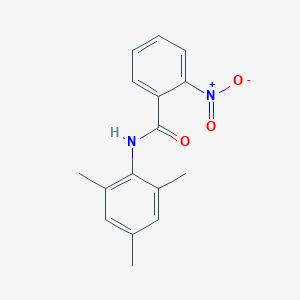
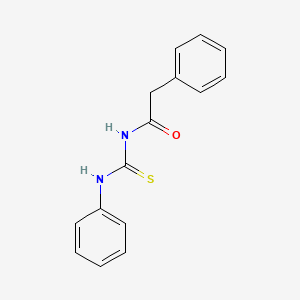
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837406.png)

![N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5837414.png)

